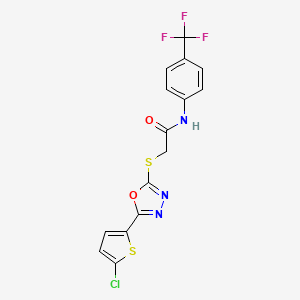

N-(4-(trifluorométhyl)phényl)-2-((5-(5-chlorothiophène-2-yl)-1,3,4-oxadiazol-2-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H9ClF3N3O2S2 and its molecular weight is 419.82. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antioxydantes

Le potentiel antioxydant du composé a attiré l’attention dans le domaine de la santé et du bien-être. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, qui peuvent provoquer un stress oxydatif et endommager les cellules. Les chercheurs ont étudié la capacité de ce composé à piéger les radicaux libres et à protéger contre les dommages oxydatifs. Des études peuvent impliquer des essais in vitro, des modèles animaux ou des essais cliniques pour évaluer son efficacité en tant qu’agent antioxydant .

Chimie médicinale

En tant que dérivé de chalcone, ce composé relève du domaine de la chimie médicinale. Les chercheurs explorent ses interactions avec des cibles biologiques, telles que les enzymes, les récepteurs ou les transporteurs. La modélisation informatique, l’amarrage moléculaire et les expériences in vitro aident à élucider son affinité de liaison et ses applications thérapeutiques potentielles. Il est essentiel d’enquêter sur ses effets sur des maladies spécifiques (par exemple, le cancer, l’inflammation ou les maladies neurodégénératives) .

Cristallographie aux rayons X

La structure cristalline du composé a été caractérisée par cristallographie aux rayons X. Cette technique fournit des informations précieuses sur son arrangement moléculaire, ses longueurs de liaison et ses angles. Les chercheurs analysent le réseau cristallin, les interactions d’emballage et les forces intermoléculaires. La compréhension de la structure à l’état solide aide à prédire ses propriétés physiques et son comportement .

Science des matériaux

Les dérivés de chalcone, y compris ce composé, ont été étudiés pour leurs propriétés matérielles. Les chercheurs étudient leur potentiel en tant que semi-conducteurs organiques, matériaux luminescents ou capteurs. En modifiant la structure moléculaire, ils visent à améliorer des propriétés spécifiques, telles que le transport de charge, la fluorescence ou la stabilité. Les applications peuvent inclure l’électronique organique ou les dispositifs optoélectroniques .

Agrochimie

La structure unique du composé en fait un candidat pour les applications agrochimiques. Les chercheurs étudient ses propriétés pesticides ou herbicides. En comprenant son mode d’action et sa sélectivité, ils peuvent développer des alternatives respectueuses de l’environnement aux produits agrochimiques conventionnels. Des bioessais et des essais sur le terrain évaluent son efficacité dans la lutte antiparasitaire ou la gestion des mauvaises herbes .

Pharmacocinétique et toxicologie

Il est crucial d’enquêter sur la pharmacocinétique (absorption, distribution, métabolisme et excrétion) et le profil toxicologique du composé. Les chercheurs évaluent sa sécurité, ses effets secondaires potentiels et sa biodisponibilité. Des études animales aident à déterminer les régimes posologiques appropriés et à évaluer tout effet indésirable. Ces données guident son utilisation potentielle comme candidat médicament .

Activité Biologique

The compound 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF3N3OS, with a molecular weight of approximately 385.81 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClF₃N₃OS |

| Molecular Weight | 385.81 g/mol |

| CAS Number | Not specified |

| IUPAC Name | 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |

Synthesis

The synthesis typically involves multi-step reactions including:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Cyclization to Form the Oxadiazole : Involves hydrazides and carboxylic acid derivatives.

- Thioether Linkage Formation : Coupling of thiophene and oxadiazole using thiolating agents.

- Acylation : Final acylation step to yield the target compound.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against MRSA were reported as low as 9.5 µg/ml, indicating potent antibacterial activity .

Anticancer Activity

Research has highlighted the potential anticancer properties of oxadiazole derivatives:

- A study reported that derivatives similar to the target compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which these compounds exert their biological effects often involves:

- Enzyme Inhibition : Targeting specific enzymes crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interacting with cellular receptors that regulate various biological pathways.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of oxadiazole derivatives showed that compounds with halogen substitutions (like chlorine and trifluoromethyl groups) significantly enhanced antimicrobial potency compared to their non-substituted counterparts.

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | TBD | Antimicrobial |

| Related Oxadiazole Derivative | 9.5 | Antimicrobial (MRSA) |

Study on Anticancer Effects

In vitro studies have shown that certain oxadiazole derivatives lead to a reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic applications.

Propriétés

IUPAC Name |

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASVWNCEUSWCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.